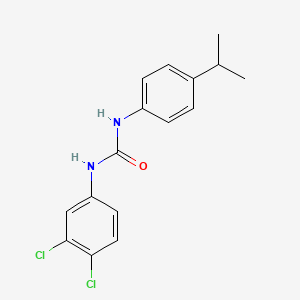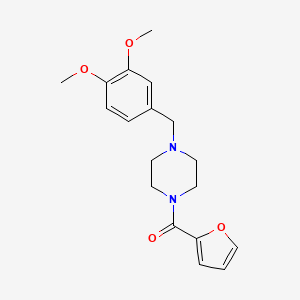
5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of triazine derivatives typically involves condensation reactions with various starting materials such as aromatic amines, thiourea, and formaldehyde. A notable synthesis approach for similar compounds includes one-step procedures from readily available starting materials, offering a straightforward and efficient route to these types of compounds with good yields (Zhang, Wang, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by X-ray diffraction methods, revealing details about dihedral angles, supramolecular interactions, and stabilization mechanisms within the crystal structure. For example, studies on similar compounds have shown the importance of weak hydrogen bonds and C–H???π interactions in forming a three-dimensional network that stabilizes the crystal structure (Xu et al., 2006).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, including nucleophilic aromatic substitution and metal-catalyzed (Pd, Cu) reactions, leading to a range of functional derivatives. These reactions underscore the versatility and reactivity of triazine rings, which can be modified to introduce different substituents affecting the compound's properties and potential applications (Bodzioch et al., 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, including melting points, solubility, and crystal packing, can be significantly influenced by the nature of substituents on the triazine ring. The molecular and crystal structure analyses provide insights into how these properties are affected by molecular interactions and the geometric arrangement of molecules in the solid state.
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as reactivity, stability, and interaction with various reagents, are crucial for understanding their behavior in different chemical environments. These properties are determined by the electronic effects of substituents on the triazine ring, which can be investigated through spectroscopic methods and density functional theory calculations. Such studies reveal the impact of substituents on the electronic structure and how this influences the compound's chemical behavior (Bodzioch et al., 2019).
Safety and Hazards
Orientations Futures
The future directions for research on “5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields such as medicinal chemistry. Given the promising results shown by related compounds, it would be interesting to investigate the potential of “5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione” in these areas .
Propriétés
IUPAC Name |
5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-14-7-5-6-10-16(14)20-13-19(12-18-17(20)21)11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXVFACNPPPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5624103.png)
![{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5624119.png)
![{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5624127.png)

![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B5624136.png)
![2-methyl-8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5624157.png)
methanone](/img/structure/B5624167.png)
![(1S*,5R*)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5624174.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624191.png)
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)



![4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)